A-412997

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

A412997 has several scientific research applications:

Chemistry: Used as a model compound to study selective dopamine D4 receptor agonists.

Biology: Investigated for its effects on cognitive performance and memory enhancement in animal models.

Medicine: Potential therapeutic agent for cognitive disorders such as attention deficit hyperactivity disorder (ADHD) and schizophrenia.

Industry: Utilized in the development of new drugs targeting dopamine receptors

Wirkmechanismus

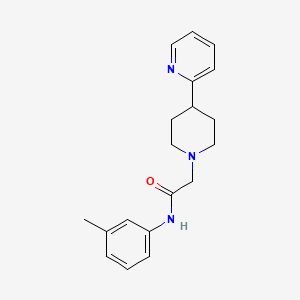

Target of Action

A-412997, also known as RWL9H93ARB or N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide, is a highly selective dopamine D4 receptor agonist . It has a high affinity for both rat and human D4 receptors, with Ki values of 12 and 7.9 nM respectively . The dopamine D4 receptor is one of the five subtypes of the dopamine receptor in the brain. Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physical functions.

Mode of Action

As an agonist, this compound binds to the dopamine D4 receptors and activates them . This activation triggers a series of biochemical reactions that result in the observed effects of the compound. The exact nature of these reactions is complex and depends on the specific cellular context.

Pharmacokinetics

It is known that the compound is able to rapidly cross the blood-brain barrier following systemic administration . This property is crucial for its action on the central nervous system.

Result of Action

In animal tests, this compound has been shown to improve cognitive performance in rats to a similar extent as methylphenidate . It does this without producing place preference or other signs of abuse liability .

Biochemische Analyse

Biochemical Properties

A-412997 interacts primarily with dopamine D4 receptors, showing high selectivity for these receptors over other dopamine receptors . It acts as a potent, full agonist at rat dopamine D4 receptors . The Ki values for human D4 and rat D4 receptors are 7.9 and 12.1 nM, respectively .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with dopamine D4 receptors, which play a key role in numerous brain functions . The compound’s interaction with these receptors can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a dopamine D4 receptor agonist . It binds to these receptors, leading to their activation. This can result in changes in gene expression and can influence enzyme activity within the cell .

Dosage Effects in Animal Models

In animal models, this compound has been shown to improve cognitive performance

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von A412997 beinhaltet die Reaktion von 3-Methylphenylamin mit 2-Pyridincarboxaldehyd zur Bildung einer intermediären Schiff-Base. Dieses Zwischenprodukt wird dann mit Natriumborhydrid reduziert, um das entsprechende Amin zu ergeben. Der letzte Schritt beinhaltet die Acylierung des Amins mit 1-Piperidineacetylchlorid, um A412997 zu produzieren .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für A412997 sind nicht weit verbreitet. Die Synthese umfasst typischerweise Standard-Organosynthesetechniken wie Kondensations-, Reduktions- und Acylierungsreaktionen unter kontrollierten Bedingungen .

Arten von Reaktionen:

Oxidation: A412997 kann Oxidationsreaktionen unterliegen, insbesondere am Piperidinring, was zur Bildung von N-Oxid-Derivaten führt.

Reduktion: Die Verbindung kann am Pyridinring reduziert werden, um Dihydropyridin-Derivate zu bilden.

Substitution: A412997 kann Substitutionsreaktionen am aromatischen Ring unterliegen, was zu verschiedenen substituierten Derivaten führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure in einem organischen Lösungsmittel.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid unter wasserfreien Bedingungen.

Substitution: Halogenierungsmittel wie Brom oder Chlor in Gegenwart eines Katalysators.

Hauptprodukte:

Oxidation: N-Oxid-Derivate.

Reduktion: Dihydropyridin-Derivate.

Substitution: Halogenierte Derivate.

4. Wissenschaftliche Forschungsanwendungen

A412997 hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Modellverbindung zur Untersuchung selektiver Dopamin-D4-Rezeptoragonisten verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die kognitive Leistung und Gedächtnisverbesserung in Tiermodellen.

Medizin: Potenzielles Therapeutikum für kognitive Störungen wie Aufmerksamkeitsdefizit-Hyperaktivitätsstörung (ADHS) und Schizophrenie.

Industrie: Verwendet bei der Entwicklung neuer Medikamente, die auf Dopaminrezeptoren abzielen

5. Wirkmechanismus

A412997 übt seine Wirkung aus, indem es selektiv an Dopamin-D4-Rezeptoren bindet und diese aktiviert. Diese Aktivierung führt zur Modulation der Neurotransmitterfreisetzung und neuronalen Signalwege, was letztendlich die kognitive Leistung und das Gedächtnis verbessert. Die Verbindung interagiert nicht signifikant mit anderen Dopaminrezeptorsubtypen, was sie hochspezifisch macht .

Ähnliche Verbindungen:

PD-168,077: Ein weiterer selektiver Dopamin-D4-Rezeptoragonist, jedoch mit geringerer Selektivität im Vergleich zu A412997.

Einzigartigkeit von A412997: A412997 ist einzigartig aufgrund seiner hohen Selektivität für Dopamin-D4-Rezeptoren und seiner Fähigkeit, die kognitive Leistung zu verbessern, ohne signifikante Nebenwirkungen wie Sedierung oder Übelkeit zu verursachen. Dies macht es zu einem vielversprechenden Kandidaten für weitere Forschung und potenzielle therapeutische Anwendungen .

Vergleich Mit ähnlichen Verbindungen

PD-168,077: Another selective dopamine D4 receptor agonist but with lower selectivity compared to A412997.

CP-226,269: A dopamine D4 receptor agonist with similar cognitive-enhancing properties but different pharmacokinetic profiles.

Uniqueness of A412997: A412997 is unique due to its high selectivity for dopamine D4 receptors and its ability to improve cognitive performance without causing significant side effects such as sedation or nausea. This makes it a promising candidate for further research and potential therapeutic applications .

Eigenschaften

IUPAC Name |

N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-15-5-4-6-17(13-15)21-19(23)14-22-11-8-16(9-12-22)18-7-2-3-10-20-18/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCDMGGMCUKHST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212234 | |

| Record name | A-412997 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630116-49-3 | |

| Record name | N-(3-Methylphenyl)-4-(2-pyridinyl)-1-piperidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630116-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | A-412997 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630116493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-412997 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-412997 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWL9H93ARB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

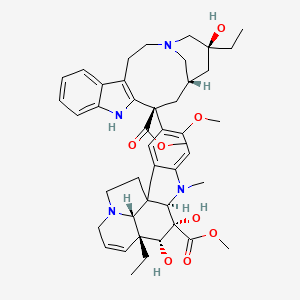

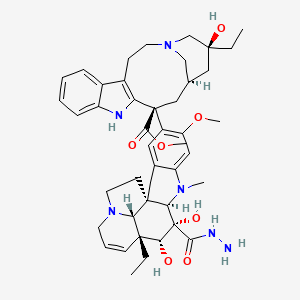

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester](/img/structure/B1664169.png)